molecular formula C18H16N2O5S B2708851 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 895439-68-6

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2708851
CAS No.: 895439-68-6
M. Wt: 372.4
InChI Key: SQKMGWNSZCKTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine” is somewhat similar to your query . It has a molecular weight of 282.32 and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine” is 1S/C12H14N2O4S/c1-14(6-11(15)16)12-13-7-4-8(17-2)9(18-3)5-10(7)19-12/h4-5H,6H2,1-3H3,(H,15,16) .


Physical and Chemical Properties Analysis

“N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine” is a solid . Its molecular weight is 282.32 . Unfortunately, other physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Synthesis and Biological Applications

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives due to their significant biological activities. For instance, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showing moderate to significant antioxidant activities. These compounds were highlighted for their potential as templates for future development into more potent biologically active compounds due to their radical scavenging activity (Ahmad et al., 2012).

Antimicrobial and Antioxidant Activities

Sindhe et al. (2016) developed a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide compounds using bioactive aromatic heterocyclic carboxylic acids. These compounds exhibited promising antimicrobial and antioxidant activities, which were attributed to the incorporation of a heterocyclic ring and open-chain counterparts at the second position of the benzimidazole ring, suggesting their potential as biologically active compounds (Sindhe et al., 2016).

Antitumor Activity

The synthesis of benzothiazole derivatives and their evaluation for antitumor activity is another area of significant interest. Abbas et al. (2014) utilized 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide as a scaffold to synthesize derivatives with promising antimicrobial activity, which could potentially extend to antitumor applications due to their capability to interact with biological targets (Abbas et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives, due to their structural attributes, have been studied for their corrosion inhibition properties as well. Hu et al. (2016) synthesized benzothiazole derivatives that demonstrated high efficiency in inhibiting steel corrosion in acidic environments. These findings underscore the versatility of benzothiazole derivatives, extending their applications beyond biological activities to include industrial applications (Hu et al., 2016).

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-22-13-8-11-16(9-14(13)23-2)26-18(19-11)20-17(21)10-3-4-12-15(7-10)25-6-5-24-12/h3-4,7-9H,5-6H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKMGWNSZCKTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.